

A Technical Guide to the Historical Preparation of Divinyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl sulfide*

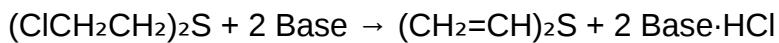
Cat. No.: *B1213866*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfide (DVS), a compound with the formula $S(CH=CH_2)_2$, is a versatile monomer and an important intermediate in organic synthesis. Its preparation has been a subject of interest for over a century, with methods evolving from harsh elimination reactions to more sophisticated catalytic processes. This technical guide provides an in-depth overview of the core historical methods for the preparation of **divinyl sulfide**, focusing on the key chemical transformations, experimental conditions, and the evolution of synthetic strategies.


Core Historical Synthetic Methodologies

Two primary methodologies dominate the historical landscape of **divinyl sulfide** synthesis: the dehydrohalogenation of bis(2-haloethyl) sulfides and the direct vinylation of sulfur sources with acetylene.

Dehydrohalogenation of Bis(2-chloroethyl) Sulfide

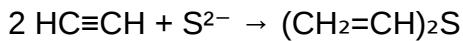
The first documented synthesis of **divinyl sulfide**, reported in 1920, utilized the dehydrohalogenation of bis(2-chloroethyl) sulfide, colloquially known as mustard gas. This reaction involves the elimination of two molecules of hydrogen chloride in the presence of a strong base.^[1]

Reaction Scheme:

Commonly employed bases for this transformation include alkali metal alkoxides, such as sodium ethoxide, and hydroxides like sodium hydroxide.[\[1\]](#)

- Reagents:

- Bis(2-chloroethyl) sulfide
- Sodium ethoxide (NaOEt)
- Ethanol (EtOH), absolute


- Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Bis(2-chloroethyl) sulfide is added dropwise to the ethanolic sodium ethoxide solution with vigorous stirring. An exothermic reaction is typically observed, and the reaction temperature may be controlled with an ice bath.
- After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.
- The resulting mixture, containing **divinyl sulfide**, sodium chloride, and ethanol, is then subjected to distillation.
- The crude **divinyl sulfide** is collected and can be further purified by fractional distillation.

Synthesis from Acetylene and a Sulfur Source

A more direct and economically viable route to **divinyl sulfide** involves the reaction of acetylene with a suitable sulfur source. This approach, extensively developed by Soviet chemists, particularly B. A. Trofimov and his school, has become a cornerstone of industrial **divinyl sulfide** production.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The reaction can be performed with hydrogen sulfide or, more commonly, with alkali metal sulfides or hydrosulfides.

Reaction Scheme:

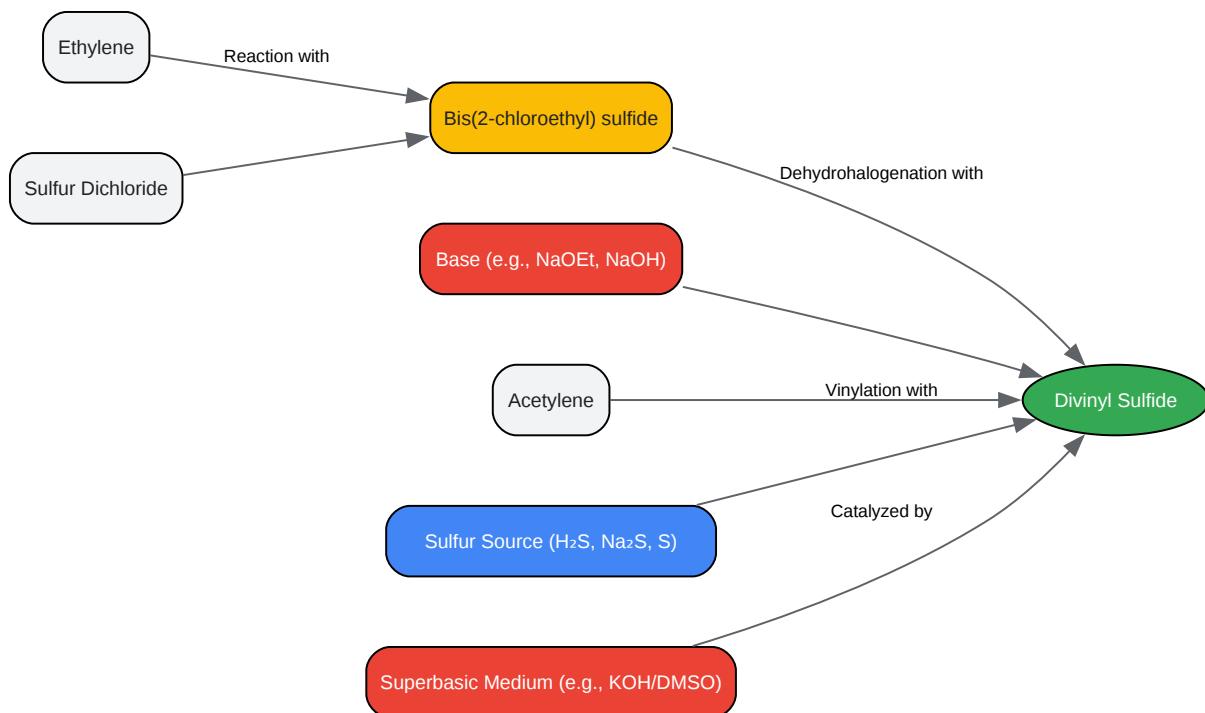
A key innovation in this area was the use of "superbasic" catalytic systems, most notably a mixture of an alkali metal hydroxide (like KOH) and dimethyl sulfoxide (DMSO).^[2] This medium significantly enhances the nucleophilicity of the sulfide species, facilitating the addition to the acetylene triple bond.

- Reagents:

- Sodium sulfide (Na_2S) or sodium hydrosulfide (NaSH)
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Acetylene (gas)

- Procedure:

- A mixture of sodium sulfide and potassium hydroxide is prepared in DMSO in a pressure-resistant reactor equipped with a gas inlet, a stirrer, and a temperature control system.
- The reactor is purged with an inert gas, and then a stream of acetylene is introduced under pressure.
- The reaction mixture is heated to a temperature typically in the range of 80-120°C.^[2] The pressure is maintained by the continuous or intermittent feeding of acetylene.
- The reaction is monitored for the consumption of acetylene.
- Upon completion, the reactor is cooled, and the excess pressure is carefully released.
- The reaction mixture is typically diluted with water, and the organic layer containing **divinyl sulfide** is separated.
- The crude product is then purified by distillation.


Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical methods of **divinyl sulfide** preparation. It is important to note that specific yields and optimal conditions can vary significantly based on the precise experimental setup and purity of reagents.

Method	Sulfur Source	Base/Catalyst	Solvent	Temperature (°C)	Pressure (atm)	Yield (%)	Reference(s)
Dehydrohalogenation	Bis(2-chloroethyl sulfide)	Sodium Ethoxide	Ethanol	Reflux	Atmospheric	Moderate	[1]
Dehydrohalogenation	Bis(2-chloroethyl sulfide)	Sodium Hydroxide	Water	Ambient to warm	Atmospheric	Variable	[1]
Acetylene Vinylation	Sodium Sulfide/Hydrogen Sulfide	KOH	DMSO	80 - 120	>1	25 - 80	[2]
Acetylene Vinylation	Elemental Sulfur	KOH	HMPA/DMSO	80 - 120	>1	25 - 80	[2]

Logical Relationships of Synthetic Pathways

The historical development of **divinyl sulfide** synthesis showcases a progression from multi-step elimination reactions to more direct and efficient vinylation methods. The following diagram illustrates the logical connections between the key starting materials and the final product.

[Click to download full resolution via product page](#)

Caption: Historical Synthetic Pathways to **Divinyl Sulfide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]

- 4. irkinstchem.ru [irkinstchem.ru]
- 5. Divinyl Sulfide: Synthesis, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to the Historical Preparation of Divinyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213866#historical-methods-for-divinyl-sulfide-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com